molecular formula C16H14N4O3S2 B2940384 2-(furan-3-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1428363-84-1

2-(furan-3-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No. B2940384
CAS RN: 1428363-84-1
M. Wt: 374.43
InChI Key: SRHGPPOFUGWASF-UHFFFAOYSA-N
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Description

2-(furan-3-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality 2-(furan-3-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(furan-3-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

One line of research has focused on the synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including compounds similar to the one , for their antiproliferative activity against cancer cell lines. The studies reveal that these compounds, particularly 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, show significant activity against melanoma and breast cancer cell lines, suggesting potential for cancer treatment research (Joyce Hung et al., 2014).

Another study has reported on novel imidazo[1,2-a]pyridines with antiprotozoal activity, demonstrating the versatility of this chemical framework in developing agents against protozoan infections (M. Ismail et al., 2004).

Molecular Modelling and DNA Binding

Research into the structural and binding properties of related compounds, such as 2,5-bis(4-guanylphenyl)furan, an analogue of berenil, has provided insights into their enhanced DNA-binding affinity. The crystallographic study of its complex with DNA elucidates the structural origins of its high efficacy, potentially guiding the design of new therapeutic agents (C. Laughton et al., 1995).

Chemical Transformations and Synthesis Techniques

In addition to biological activities, research has also been conducted on the synthetic methodologies and transformations of furan and thiophene derivatives. For instance, studies on microwave-assisted synthesis of isothiazolopyridine, pyridothiazine, and pyridothiazepines from related compounds have shown that these techniques offer advantages in terms of yield and reaction time, highlighting the compound's relevance in synthetic organic chemistry (Ayman M. S. Youssef et al., 2012).

properties

IUPAC Name

2-(furan-3-carbonylamino)-N-thiophen-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c21-14(10-4-6-23-9-10)19-15-17-11-3-5-20(8-12(11)25-15)16(22)18-13-2-1-7-24-13/h1-2,4,6-7,9H,3,5,8H2,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHGPPOFUGWASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-3-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

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